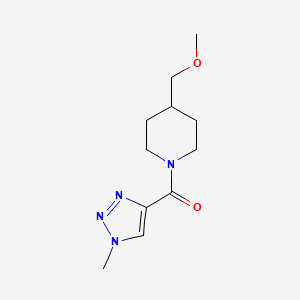

![molecular formula C13H12N6O3S B6426537 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034574-98-4](/img/structure/B6426537.png)

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide” is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It is also known as DMTMM .

Synthesis Analysis

DMTMM is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). This reaction spontaneously forms the quaternary ammonium chloride salt of DMTMM . It has been reported that the chloride ion of certain compounds can be replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Molecular Structure Analysis

The molecular structure of DMTMM includes a triazine ring with two methoxy groups and a methylmorpholinium group attached to it . The exact structure can be found in the referenced material .Chemical Reactions Analysis

DMTMM is used in various chemical reactions, especially in the formation of amides from the corresponding carboxylic acid and amine . It has also been used to synthesize other carboxylic functional groups such as esters and anhydrides .Wissenschaftliche Forschungsanwendungen

Glycosyl Donor in Stereoselective Synthesis

This compound is used as a glycosyl donor in the stereoselective synthesis of 1,2-cis-glycosides . The 4,6-Dimethoxy-1,3,5-triazin-2-yl glycosides, prepared in one step from free saccharides without protection of the hydroxy groups, are stereoselectively and equivalently converted to the corresponding 1,2-cis-glycosides using a catalytic amount of metal catalyst .

Solution Peptide Synthesis

The compound has been used in solution peptide synthesis . The specific characteristics of the main group of fluorophores coupled with the development of new techniques have boosted their investigation in various research areas .

Fluorescent Probes

The compound has been used in the development of fluorescent probes . These probes are powerful tools with vast potential for application in chemical biology . They are being widely used in drug discovery, cell imaging, environmental analysis, and various medical applications .

Super-resolution Imaging

The compound has potential applications in super-resolution imaging . Variations of approaches such as Exchange-PAINT and madSTORM could be developed for Affimers, to enable the controllable dissociation of Affimers from a target .

Photophysical Properties Design

The newly synthesized probes offer the capability to design photophysical properties, including visible light excitation, a 3- to 4-fold increase in molar extinction coefficient (ε), highly tunable emission spanning from blue to red color, and large (∼200 nm) Stokes shifts .

Chiral Stationary Phases

1,3,5-triazine derivatives, which include the compound , are used as chiral stationary phases . They are used for the determination of enantiomeric excess by NMR spectroscopy and determination of absolute configuration by circular dichroism .

Wirkmechanismus

The mechanism of DMTMM coupling is similar to other common amide coupling reactions involving activated carboxylic acids. First, the carboxylic acid reacts with DMTMM to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for “N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide” are not mentioned in the search results, it’s clear that this compound plays a significant role in the field of organic chemistry, particularly in the synthesis of amides and other carboxylic functional groups . Its use in various chemical reactions and its potential for further applications in the field suggest that it will continue to be an area of interest for future research.

Eigenschaften

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O3S/c1-21-12-15-10(16-13(17-12)22-2)6-14-11(20)7-3-4-8-9(5-7)19-23-18-8/h3-5H,6H2,1-2H3,(H,14,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZKJPILKYMFRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2=CC3=NSN=C3C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methyl-1,2-oxazol-5-yl)-2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B6426465.png)

![5-methyl-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B6426475.png)

![N-[4-(piperidin-1-yl)but-2-yn-1-yl]benzamide](/img/structure/B6426486.png)

![6-fluoro-2-[3-(morpholine-4-carbonyl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B6426490.png)

![5-methoxy-2-[3-(morpholine-4-carbonyl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B6426492.png)

![1-methyl-6-oxo-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6426494.png)

![5-bromo-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)furan-2-carboxamide](/img/structure/B6426497.png)

![N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2-methylpropane-1-sulfonamide](/img/structure/B6426508.png)

![N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2-phenylethane-1-sulfonamide](/img/structure/B6426521.png)

![N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}propanamide](/img/structure/B6426525.png)

![5-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methoxybenzamide](/img/structure/B6426532.png)

![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6426546.png)